molecular formula C8H8FNS B2774807 2-Fluoro-4-methyl-thiobenzamide CAS No. 1248952-37-5

2-Fluoro-4-methyl-thiobenzamide

Cat. No. B2774807
CAS RN: 1248952-37-5
M. Wt: 169.22
InChI Key: VKGRYBDYNCGUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methyl-thiobenzamide is a chemical compound with the molecular formula C8H8FNS . It is a derivative of thiobenzamide, which is a class of compounds that contain a thiocarbonyl group attached to an amine .


Synthesis Analysis

The synthesis of thiobenzamide derivatives, including this compound, often involves a condensation reaction of cysteamine and cysteine with carboxylic acids and its derivatives . Thiazolines and thiazoles, which are integral parts of numerous natural products, drugs, and many useful molecules such as ligands for metal catalysis, can be efficiently synthesized using readily available and inexpensive substrates .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiobenzamide core with a fluorine atom at the 2-position and a methyl group at the 4-position . The molecular weight of this compound is 169.2192232 .


Chemical Reactions Analysis

Thiobenzamide derivatives, including this compound, are known to participate in various chemical reactions. For instance, they can undergo condensation reactions with cysteamine and cysteine to form thiazolines and thiazoles .

Scientific Research Applications

Spin-Spin Couplings and Hydrogen Bond Analysis

2-Fluorobenzamide and its derivatives exhibit unique spin-spin couplings relevant to the study of molecular interactions and structure. These compounds show specific couplings between the aromatic fluorine and the nitrogen and carbon of the amide group, which are indicative of the presence of intramolecular hydrogen bonds. Such couplings offer insights into the molecular geometry and electron distribution within the molecule, facilitating the understanding of its reactivity and interaction with other molecules (Rae et al., 1993).

Fluorination Catalysis

Iron-catalyzed, amide-directed fluorination of C-H bonds represents a significant advancement in the functionalization of organic molecules. This method allows for the selective introduction of fluorine atoms into molecules, enhancing their reactivity and stability. Such techniques are crucial for developing pharmaceuticals and agrochemicals with improved properties and efficacy (Groendyke et al., 2016).

Positron Emission Tomography (PET) Imaging

2-Fluoro-4-methyl-thiobenzamide derivatives have been investigated for their potential in PET imaging, particularly as sigma receptor ligands. These compounds exhibit high affinity for sigma-1 receptors, making them suitable candidates for imaging applications to study brain disorders and cancer. The development of [18F] labeled benzamides enhances the understanding of sigma receptors' role in various physiological and pathological processes (Dence et al., 1997).

Metabotropic Glutamate Receptor Imaging

4-[18F]Fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide ([18F]FITM) has been identified as an effective PET ligand for imaging the metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. This application is crucial for understanding the receptor's distribution and density, offering insights into neurological disorders' diagnostics and treatment (Yamasaki et al., 2012).

Asymmetric Michael Addition Catalysis

The study of thiourea-catalyzed asymmetric Michael addition highlights the utility of this compound and its derivatives in organic synthesis. These compounds serve as substrates in reactions that produce chiral molecules, essential for pharmaceuticals and fine chemicals (Inokuma et al., 2006).

Safety and Hazards

2-Fluoro-4-methyl-thiobenzamide is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-4-methyl-thiobenzamide is HMG-CoA reductase , an enzyme that catalyzes the conversion of HMG-CoA to mevalonate . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the synthesis of cholesterol and other isoprenoids.

Mode of Action

This compound interacts with its target, HMG-CoA reductase, by inhibiting its activity . This inhibition prevents the conversion of HMG-CoA to mevalonate, thereby disrupting the mevalonate pathway and reducing the synthesis of cholesterol.

Biochemical Pathways

The compound primarily affects the mevalonate pathway . By inhibiting HMG-CoA reductase, it prevents the production of mevalonate, a key intermediate in the pathway. This leads to a decrease in the synthesis of cholesterol and other isoprenoids, which are essential components of cell membranes and precursors of various biomolecules.

Result of Action

The inhibition of HMG-CoA reductase by this compound leads to a decrease in the production of cholesterol and other isoprenoids . This can affect the structure and function of cell membranes, as well as the synthesis of various biomolecules. The exact molecular and cellular effects of this action depend on the specific biological context.

properties

IUPAC Name

2-fluoro-4-methylbenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNS/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGRYBDYNCGUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=S)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.